molecular formula C21H28N2O5 B2711195 tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1638643-12-5

tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B2711195
CAS No.: 1638643-12-5
M. Wt: 388.464
InChI Key: HFWSQLAEJMOTOX-BJWYYQGGSA-N
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Description

tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic tertiary amine derivative featuring a 3-azabicyclo[3.3.1]nonane core. Its structure includes a benzyloxycarbonyl (Cbz) amino group at the 7-position, a ketone at the 9-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 3-position. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing receptor-targeting molecules, particularly nicotinic acetylcholine receptor (nAChR) ligands . Its stereochemistry (1R,5S,7s) is critical for maintaining conformational rigidity, which enhances binding specificity .

Key physicochemical properties include a molecular weight of 388.46 g/mol (C₂₁H₂₈N₂O₅) and a CAS number of 1638643-12-3. The compound is typically stored at 2–8°C in inert, dry conditions due to its sensitivity to moisture and heat .

Properties

IUPAC Name

tert-butyl (1S,5R)-9-oxo-7-(phenylmethoxycarbonylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-21(2,3)28-20(26)23-11-15-9-17(10-16(12-23)18(15)24)22-19(25)27-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,22,25)/t15-,16+,17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWSQLAEJMOTOX-SJPCQFCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2=O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H](C1)C2=O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of protection and deprotection steps to introduce the tert-butyl and benzyloxycarbonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH), and protecting groups like tert-butyl esters .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Ammonia (NH3), primary amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new compounds with potential biological activity.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may serve as a precursor for drugs targeting specific enzymes or receptors in the body. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Applications References
tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate 7-Cbz-amino, 9-oxo, 3-Boc High stereochemical rigidity; Cbz group enhances metabolic stability nAChR ligand synthesis
tert-Butyl-(1R,3r,5S)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (57a) 3-hydroxy, 9-Boc Hydroxy group increases polarity; reduced lipophilicity Intermediate for sulfonamide derivatives
tert-Butyl (1R,5S,7s)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (57b) 7-hydroxy, 3-oxa, 9-Boc Oxygen atom in ring enhances hydrogen bonding; improved water solubility Antibacterial agents
tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (9) 7-benzyl, 9-oxo, 3-Boc Dual nitrogen atoms in the ring; benzyl group enhances aromatic interactions Subtype-selective nAChR modulators
tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (A202333) 9-oxo, 3-Boc Simplest analogue; lacks functional groups at 7-position Generic scaffold for drug discovery

Biological Activity

tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, with CAS Number 1638643-12-5, is a complex organic compound notable for its bicyclic structure and multiple functional groups. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C21_{21}H28_{28}N2_2O5_5
  • Molecular Weight : 388.5 g/mol
  • Structure : The compound features a bicyclic core with various functional groups that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Bicyclic Core : Often achieved through Diels-Alder reactions.
  • Functional Group Modifications : Introducing amino and carbamate groups under controlled conditions to enhance yield and selectivity.

Anticancer Potential

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines with IC50_{50} values in the low micromolar range . The mechanisms of action often involve:

  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
CompoundCell LineIC50_{50} (µM)
Compound AEA.hy9260.13 ± 0.01
Compound BMDA-MB-2311.35 ± 0.42
tert-butyl derivativeVariousTBD

Antimycobacterial Activity

In the context of tuberculosis treatment, compounds with similar structural features have shown promising antimycobacterial activity against Mycobacterium tuberculosis. For example, certain benzyloxy derivatives have been reported to possess minimal inhibitory concentrations comparable to established drugs like isoniazid .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Altering receptor signaling pathways that regulate cellular responses to stress and damage.

Case Study 1: Anticancer Activity

A study involving a series of benzothiazolone analogs highlighted the importance of structural modifications in enhancing anticancer efficacy. The most potent analogs exhibited significant inhibition of endothelial cell migration and proliferation, suggesting a potential application in antiangiogenic therapy .

Case Study 2: Antimycobacterial Evaluation

Another investigation focused on the synthesis and evaluation of benzyloxy-substituted quinolines against M. tuberculosis. The results indicated that specific modifications could lead to compounds with enhanced selectivity and potency against the pathogen while maintaining low toxicity towards mammalian cells .

Q & A

Q. What are the critical steps in synthesizing this bicyclic compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a Mannich reaction with tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde under reflux in methanol. Key steps include dropwise addition of reagents to control exothermic reactions and sequential heating to promote cyclization. To optimize yields:

  • Use paraformaldehyde in two batches to ensure complete conversion .
  • Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete steps.
  • Purify intermediates using column chromatography with ethyl acetate/hexane gradients to remove unreacted starting materials .

Q. What storage conditions are recommended to maintain the compound’s stability during experiments?

  • Store the compound in anhydrous conditions at -20°C (short-term) or -80°C (long-term) to prevent hydrolysis of the tert-butyl carbamate and benzyloxycarbonyl (Cbz) groups .
  • Prepare stock solutions in dry DMSO and aliquot to avoid repeated freeze-thaw cycles, which can degrade the compound .

Q. What safety precautions are essential when handling this compound in the lab?

  • Avoid inhalation or skin contact due to potential respiratory and dermal irritation (H315, H319, H335 hazards). Use fume hoods , gloves , and safety goggles .
  • Neutralize waste with inert adsorbents (e.g., vermiculite) before disposal to minimize environmental contamination .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclic framework influence biological activity, and how can it be confirmed analytically?

The chair-boat conformation of the bicyclic core (determined via X-ray diffraction ) is critical for binding to nicotinic acetylcholine receptors or antiarrhythmic targets. To confirm stereochemistry:

  • Use NOESY NMR to identify spatial proximity of protons in the rigid bicyclic structure .
  • Perform single-crystal X-ray analysis to resolve ambiguous configurations, especially at the 7-position where the Cbz group is attached .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

  • Pharmacokinetic profiling : Assess metabolic stability using liver microsome assays to identify rapid degradation in vivo .
  • Conformational analysis : Compare solid-state (X-ray) and solution-state (NMR) structures to evaluate flexibility impacting target engagement .
  • Use structure-activity relationship (SAR) studies to modify the Cbz group or tertiary alcohol moiety, which may improve bioavailability .

Q. How do heteroatom substitutions (e.g., sulfur vs. selenium) in the bicyclic structure affect antiarrhythmic efficacy?

  • 3-Thia analogs (e.g., 7-benzyl-3-thia derivatives) show prolonged suppression of ventricular tachycardia in canine models compared to lidocaine, likely due to enhanced membrane interaction .
  • 3-Selena analogs exhibit similar efficacy but with a 10–20% increase in mean blood pressure , suggesting divergent off-target effects. Characterize these via patch-clamp assays on cardiac ion channels .

Data Contradiction Analysis

Q. Why do different synthetic routes report varying yields for this compound?

Discrepancies arise from:

  • Paraformaldehyde purity : Lower-quality batches may require excess reagent, leading to side products .
  • Solvent choice : Methanol vs. ethanol can alter reaction kinetics due to polarity differences.
  • Workup protocols : Inadequate purification (e.g., skipping recrystallization ) may underestimate yields .

Q. How can conflicting biological activity data between structural analogs be reconciled?

  • Conformational flexibility : Chair-chair vs. chair-boat conformers (observed in X-ray studies) may alter binding pocket accessibility .
  • Electrostatic effects : Selenium’s larger atomic radius and polarizability compared to sulfur may enhance interactions with hydrophobic enzyme pockets .

Methodological Recommendations

  • Synthesis : Optimize Mannich reactions using microwave-assisted synthesis to reduce reaction time and improve reproducibility .
  • Characterization : Combine HRMS and ¹³C NMR to verify molecular weight and carbonyl group integrity .
  • Biological assays : Use Langendorff-perfused heart models to evaluate antiarrhythmic activity while controlling for hemodynamic variables .

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